7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a complex organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazolo[1,5-a]pyrimidine core, followed by the introduction of the difluoromethoxy and fluorophenyl groups. Common reagents used in these reactions include fluorinating agents and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- 4-Fluorobenzylamine
- 7-[2-(Difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Uniqueness
7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and the tetrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H12F3N5O |
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Molecular Weight |
359.30 g/mol |
IUPAC Name |
7-[2-(difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12F3N5O/c18-11-7-5-10(6-8-11)13-9-14(25-17(21-13)22-23-24-25)12-3-1-2-4-15(12)26-16(19)20/h1-9,14,16H,(H,21,22,24) |
InChI Key |
GTJNVSNQVPHXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)F)OC(F)F |
Origin of Product |
United States |
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